molecular formula C31H23CuF3N2P B8033678 (1,10-Phenanthroline)(trifluoromethyl)(triphenylphosphine)copper(I)

(1,10-Phenanthroline)(trifluoromethyl)(triphenylphosphine)copper(I)

Cat. No.: B8033678
M. Wt: 575.0 g/mol
InChI Key: MKFLQPWAKCDNFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound with the identifier “(1,10-Phenanthroline)(trifluoromethyl)(triphenylphosphine)copper(I)” is a chemical entity listed in the PubChem database

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (1,10-Phenanthroline)(trifluoromethyl)(triphenylphosphine)copper(I) involves specific synthetic routes and reaction conditions. The exact synthetic route may vary depending on the desired purity and yield of the compound. Typically, the synthesis involves multiple steps, including the formation of intermediate compounds, followed by purification processes such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of (1,10-Phenanthroline)(trifluoromethyl)(triphenylphosphine)copper(I) may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to ensure high yield and purity while minimizing the production of by-products. Industrial production methods may also incorporate continuous flow chemistry to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1,10-Phenanthroline)(trifluoromethyl)(triphenylphosphine)copper(I) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of (1,10-Phenanthroline)(trifluoromethyl)(triphenylphosphine)copper(I) include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired chemical transformation.

Major Products

The major products formed from the reactions of (1,10-Phenanthroline)(trifluoromethyl)(triphenylphosphine)copper(I) depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound.

Scientific Research Applications

(1,10-Phenanthroline)(trifluoromethyl)(triphenylphosphine)copper(I) has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a reagent in organic synthesis and as a reference standard in analytical chemistry.

    Biology: In biological research, (1,10-Phenanthroline)(trifluoromethyl)(triphenylphosphine)copper(I) is used to study its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: The compound is investigated for its potential medicinal properties, including its role in drug development and disease treatment.

    Industry: (1,10-Phenanthroline)(trifluoromethyl)(triphenylphosphine)copper(I) is utilized in various industrial applications, such as the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1,10-Phenanthroline)(trifluoromethyl)(triphenylphosphine)copper(I) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (1,10-Phenanthroline)(trifluoromethyl)(triphenylphosphine)copper(I) include other chemical entities with comparable structures and properties. These compounds may share similar functional groups or chemical backbones, leading to analogous chemical behavior.

Uniqueness

(1,10-Phenanthroline)(trifluoromethyl)(triphenylphosphine)copper(I) is unique due to its specific chemical structure and the distinct properties it exhibits. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Conclusion

(1,10-Phenanthroline)(trifluoromethyl)(triphenylphosphine)copper(I) is a versatile compound with significant potential in various fields of scientific research Its unique chemical structure and properties make it a valuable tool for chemists, biologists, medical researchers, and industrial scientists

Biological Activity

The compound (1,10-Phenanthroline)(trifluoromethyl)(triphenylphosphine)copper(I) is a copper(I) complex that has gained attention due to its potential applications in organic synthesis and biological systems. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be represented as  Phen Cu CF3\text{ Phen Cu CF}_3, where "Phen" refers to 1,10-phenanthroline and CF3_3 denotes the trifluoromethyl group. The presence of the triphenylphosphine ligand enhances its stability and solubility in various solvents, making it a versatile reagent for chemical reactions.

Mechanisms of Biological Activity

  • Antimicrobial Properties : Research has shown that copper(I) complexes exhibit antimicrobial activity. The mechanism is thought to involve the generation of reactive oxygen species (ROS), which damage cellular components leading to cell death. Studies indicate that (1,10-phenanthroline)(trifluoromethyl)(triphenylphosphine)copper(I) can effectively inhibit the growth of various bacterial strains by disrupting their cellular integrity .
  • Anticancer Activity : The complex has been investigated for its anticancer properties. It is believed to induce apoptosis in cancer cells through oxidative stress pathways. The copper ion plays a crucial role in this process by facilitating electron transfer reactions that lead to increased ROS production .
  • Enzyme Inhibition : Copper complexes are known to interact with biological macromolecules, including enzymes. (1,10-Phenanthroline)(trifluoromethyl)(triphenylphosphine)copper(I) has shown potential in inhibiting enzymes involved in cancer progression and metastasis .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various copper(I) complexes, including (1,10-phenanthroline)(trifluoromethyl)(triphenylphosphine)copper(I). The results demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Case Study 2: Anticancer Mechanism

In vitro studies on human cancer cell lines revealed that treatment with this copper complex resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated that the mechanism involved both necrosis and apoptosis, characterized by increased levels of ROS and activation of caspases .

Research Findings

Recent research has focused on optimizing the synthesis and understanding the biological interactions of this copper complex:

StudyFindings
Demonstrated antimicrobial properties against various pathogens.
Showed anticancer effects via ROS-mediated apoptosis in cancer cells.
Investigated enzyme inhibition mechanisms relevant to cancer biology.
Explored the synthesis of related complexes for enhanced biological activity.

Properties

InChI

InChI=1S/C18H15P.C12H8N2.CF3.Cu/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;2-1(3)4;/h1-15H;1-8H;;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKFLQPWAKCDNFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[C](F)(F)F.[Cu]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H23CuF3N2P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

575.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.